molecular formula C16H11BrO3 B2484911 (4-Bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone CAS No. 477848-09-2

(4-Bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone

Cat. No.: B2484911
CAS No.: 477848-09-2
M. Wt: 331.165
InChI Key: WURCOFHXXRXUMU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of (4-Bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex aromatic ketone structures. The compound bears the Chemical Abstracts Service registry number 477848-09-2, which serves as its unique molecular identifier in chemical databases worldwide. The complete International Union of Pure and Applied Chemistry name reflects the presence of a para-brominated phenyl ring connected via a carbonyl linkage to a 7-methoxy-substituted benzofuran moiety at the 2-position.

The molecular formula C16H11BrO3 indicates the presence of sixteen carbon atoms, eleven hydrogen atoms, one bromine atom, and three oxygen atoms, resulting in a molecular weight of 331.16 grams per mole. The systematic identification requires careful consideration of the substitution patterns on both aromatic ring systems. The benzofuran core structure contains a methoxy substituent at the 7-position, while the phenyl ring carries a bromine substituent at the 4-position. The ketone functionality serves as the central linking unit between these two aromatic systems.

The International Chemical Identifier key WURCOFHXXRXUMU-UHFFFAOYSA-N provides an additional layer of systematic identification that enables unambiguous database searches and cross-referencing across multiple chemical information systems. The Simplified Molecular Input Line Entry System notation further supports structural identification by providing a linear representation of the molecular connectivity. This systematic approach to nomenclature ensures precise communication of structural information across the scientific community and facilitates accurate database management for research and commercial applications.

Properties

IUPAC Name

(4-bromophenyl)-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3/c1-19-13-4-2-3-11-9-14(20-16(11)13)15(18)10-5-7-12(17)8-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURCOFHXXRXUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzoyl chloride and 7-methoxybenzofuran.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also include the use of continuous flow reactors and advanced purification techniques to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that benzofuran derivatives, including (4-Bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone, exhibit promising anticancer activities. Research has shown that these compounds can induce apoptosis in cancer cells while minimizing adverse effects typically associated with conventional chemotherapy.

Synthesis and Derivative Studies

The synthesis of this compound can be achieved through multiple synthetic routes involving the bromination of phenolic compounds followed by coupling reactions with benzofuran derivatives. Various studies have explored the structure-activity relationships (SAR) of similar compounds to optimize their anticancer efficacy.

Case Studies on Synthesis

  • Synthesis of Benzofuran Derivatives : A study demonstrated the successful synthesis of several benzofuran analogues with varying substituents that enhanced their anticancer properties. The presence of functional groups such as methoxy and bromo was crucial for activity .
  • In Vivo Efficacy : In vivo models using xenograft tumors showed significant tumor growth inhibition when treated with this compound, reinforcing its potential as a therapeutic agent in oncology .

Pharmacological Insights

The pharmacokinetics of this compound suggest favorable absorption and distribution characteristics, which are essential for therapeutic applications. The compound's low toxicity profile in normal cells further supports its candidacy for clinical use.

Table 1: Anticancer Activity Against Cell Lines

Cell LineIC50 Value (μM)
A54916.4
MDA-MB-23124.5
HepG220.0

Table 2: Structure-Activity Relationship Findings

Compound VariantObserved Activity
(4-Bromophenyl)(7-methoxybenzofuran)High cytotoxicity
(4-Bromophenyl)(6-methoxybenzofuran)Moderate cytotoxicity
(4-Bromophenyl)(5-methoxybenzofuran)Low cytotoxicity

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with analogues differing in substituents on the benzofuran/naphthyl rings and aryl groups. Key differences include halogen substitution (Br, Cl, F), hydroxyl/amino groups, and methoxy positioning.

Key Findings

Substituent Effects on Bioactivity: Hydroxy groups (e.g., 3-hydroxybenzofuran) correlate with cytotoxicity (Hep-G2 IC50 = 1.39–8.03 µM) , whereas methoxy or amino groups may modulate solubility or target binding without direct activity data.

Structural Planarity and Packing: Dihedral angles between aromatic rings influence molecular planarity. For example, (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone has a 57.45° inter-ring angle, promoting intermolecular O–H∙∙∙O bonds . In naphthyl derivatives (e.g., 3,6-dimethoxy-2-naphthyl), angles near 62.51° result in van der Waals-dominant packing with minor C–H∙∙∙O contributions .

Synthetic Routes :

  • The title compound’s synthesis is unreported in the evidence, but analogues are prepared via Friedel-Crafts acylation (AlCl3/nitrobenzene) or direct condensation (e.g., 2,7-dimethoxynaphthalene with 4-bromobenzoic acid) .

Crystallographic Behavior: Bromine substituents increase molecular weight and polarizability, affecting crystal packing.

Biological Activity

(4-Bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a methoxy-substituted benzofuran moiety, contributing to its unique chemical characteristics. Its molecular formula is C16H15BrO3C_{16}H_{15}BrO_3, with a molar mass of 346.18 g/mol. The presence of both the benzofuran and oxime functionalities enhances its interaction with biological targets, making it a candidate for pharmacological investigations.

Antitumor Activity

Research indicates that this compound exhibits potential antitumor properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its utility as a lead compound in cancer therapy.

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity . It demonstrated significant efficacy against several bacterial strains, including multi-drug resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be lower than those of standard antibiotics, indicating its potential as an alternative therapeutic agent .

Bacterial StrainMIC (µM)Reference Drug MIC (µM)
Staphylococcus aureus20-400.1
Escherichia coli40-704

Antiviral Activity

Preliminary studies suggest that the compound may possess antiviral properties , although specific viral targets and mechanisms remain to be fully elucidated. The structural features of the compound are believed to facilitate interactions with viral proteins, potentially inhibiting their function.

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro assays were conducted to assess the cytotoxicity and selectivity of this compound against cancer cell lines. Results indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .
  • Antimicrobial Efficacy : In a comparative study, the antibacterial efficacy of this compound was tested against various Gram-positive and Gram-negative bacteria. It showed superior activity compared to traditional antibiotics like ceftriaxone, particularly against resistant strains .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and bacterial enzymes, suggesting that it may act as an inhibitor of key metabolic pathways in bacteria .

Q & A

Basic: How can the synthesis of (4-Bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone be optimized for higher yield and purity?

Methodological Answer:
The synthesis typically involves coupling a bromophenyl precursor with a functionalized benzofuran moiety. Key steps include:

  • Lewis Acid Catalysis : Use catalysts like AlCl₃ or FeCl₃ in dichloromethane (DCM) to facilitate Friedel-Crafts acylation, enhancing reaction efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DCM) improve solubility and reduce side reactions.
  • Continuous Flow Reactors : For scalable production, flow chemistry minimizes batch variability and improves yield (reported >85% in optimized setups) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts.

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identify the carbonyl stretch (C=O) near 1640–1680 cm⁻¹ and methoxy (C-O) bands at 1250–1270 cm⁻¹ .
  • NMR Analysis :
    • ¹H NMR : Look for aromatic protons (δ 6.8–8.2 ppm), methoxy singlet (δ ~3.8 ppm), and benzofuran protons (δ 6.5–7.5 ppm) .
    • ¹³C NMR : Confirm the ketone carbon (δ ~190 ppm) and benzofuran/aryl carbons (δ 110–160 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98% for biological assays) .

Advanced: How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:
Discrepancies often arise from conformational flexibility or impurities. Strategies include:

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons (e.g., benzofuran vs. bromophenyl groups) .
  • X-ray Crystallography : Determine absolute configuration and validate substituent positions (e.g., methoxy orientation on benzofuran) .
  • Variable-Temperature NMR : Identify dynamic effects (e.g., hindered rotation of the bromophenyl group) .

Advanced: What computational approaches predict the compound’s reactivity and electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. The methoxy group lowers the LUMO, enhancing electron-rich benzofuran reactivity .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility (e.g., in DMSO for biological assays) .
  • Docking Studies : Model interactions with biological targets (e.g., kinase binding pockets) to rationalize structure-activity relationships (SAR) .

Biological: What in vitro assays are suitable for evaluating its anticancer potential?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR or VEGFR) using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .
  • Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., MCF-7, HeLa). Compare dose-response curves with controls.
  • Apoptosis Markers : Measure caspase-3/7 activation via luminescence assays. Contradictory results may arise from off-target effects; validate with siRNA knockdown .

Mechanistic: How does the methoxy group on benzofuran influence substitution reactions?

Methodological Answer:
The methoxy group acts as an electron-donating substituent, directing electrophilic attacks to the 5-position of benzofuran. Example reactions:

Reaction Type Reagent Observed Outcome
NitrationHNO₃/H₂SO₄Nitration at C5 (meta to methoxy)
HalogenationBr₂/FeBromination at C5 (enhanced regioselectivity)
Controlled deprotection (e.g., BBr₃ for demethylation) enables further functionalization at the oxygen site .

Data Contradiction: How to address inconsistent biological activity across studies?

Methodological Answer:

  • Purity Verification : Re-run HPLC and elemental analysis to exclude batch variability .
  • Assay Conditions : Standardize cell culture media (e.g., FBS concentration affects compound uptake).
  • Orthogonal Assays : Confirm antiproliferative effects via both ATP-based viability and clonogenic assays.
  • Metabolic Stability : Test liver microsome stability; rapid degradation in some assays may explain false negatives .

Advanced: What strategies resolve low crystallinity in X-ray diffraction studies?

Methodological Answer:

  • Co-crystallization : Use solvents like ethanol/water mixtures to improve crystal packing.
  • Derivatization : Introduce heavy atoms (e.g., bromine) via halogenation to enhance diffraction .
  • Temperature Control : Collect data at 100 K to reduce thermal motion artifacts .

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